3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzothiazole ring, a benzenesulfonyl group, and a diethylaminoethyl side chain, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, sulfonylation, and the introduction of the diethylaminoethyl side chain. Common reagents used in these reactions include sulfuric acid, methanol, and diethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
- **3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE
Uniqueness
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2.ClH/c1-5-26(6-2)15-16-27(21(28)14-17-33(29,30)19-10-8-7-9-11-19)24-25-22-20(31-4)13-12-18(3)23(22)32-24;/h7-13H,5-6,14-17H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMODQPHIBPSKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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